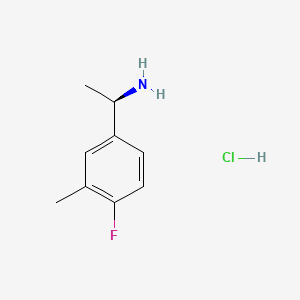

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride

Description

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride is a chiral amine derivative featuring a fluorinated and methyl-substituted aromatic ring. The compound’s (R)-enantiomeric configuration is critical for its biological activity, as stereochemistry often influences receptor binding and pharmacokinetics. This compound is utilized in synthetic organic chemistry, medicinal research, and as an active pharmaceutical ingredient (API) precursor, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Propriétés

IUPAC Name |

(1R)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEFSEOLAJTAQO-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662534 | |

| Record name | (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213096-70-8 | |

| Record name | (1R)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Design

The asymmetric hydrogenation of imine precursors represents a widely adopted method for synthesizing chiral amines. For (R)-1-(4-fluoro-3-methylphenyl)ethanamine hydrochloride, the process begins with the preparation of a prochiral enamine intermediate:

-

Substrate Synthesis : 4-Fluoro-3-methylacetophenone is condensed with ammonium acetate in the presence of titanium(IV) isopropoxide to form the corresponding imine.

-

Catalytic Hydrogenation : The imine undergoes hydrogenation using a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-Xyl-SYNPHOS], under 50–100 bar H₂ pressure at 50–60°C.

Optimization and Performance

-

Catalyst Loading : A catalyst-to-substrate ratio of 1:1,000 achieves 92% conversion with >99% enantiomeric excess (ee).

-

Solvent System : Isopropanol enhances catalyst stability and substrate solubility, reducing reaction time to 12–16 hours.

-

Yield and Purity : Post-crystallization yields reach 85–90%, with residual metal content <10 ppm after activated charcoal treatment.

Table 1: Key Parameters for Asymmetric Hydrogenation

| Parameter | Value/Range | Impact on Outcome |

|---|---|---|

| H₂ Pressure | 50–100 bar | Higher pressure accelerates rate |

| Temperature | 50–60°C | Prevents catalyst decomposition |

| Catalyst | Ru/(R)-Xyl-SYNPHOS | Ensures R-configuration dominance |

| Solvent | Isopropanol | Optimizes stereoselectivity |

Chiral Auxiliary-Mediated Synthesis via Evans’ Oxazolidinone

Stepwise Synthesis Pathway

This method employs a chiral oxazolidinone auxiliary to control stereochemistry:

-

Acylation : 4-Fluoro-3-methylphenylacetic acid reacts with oxalyl chloride to form the acyl chloride, which is coupled with (S)-4-benzyl-2-oxazolidinone in tetrahydrofuran (THF) at −78°C.

-

Alkylation : The resulting enolate is alkylated with methyl iodide using LiHMDS as a base, introducing the methyl group adjacent to the amine.

-

Auxiliary Removal : Hydrolysis with lithium hydroxide followed by hydrochloric acid treatment yields the target hydrochloride salt.

Critical Process Considerations

Table 2: Evans’ Method Performance Metrics

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acylation | THF, −78°C, 2 h | 88 | 95 |

| Alkylation | LiHMDS, −78°C, 4 h | 82 | 93 |

| Hydrolysis | LiOH, 0°C, 1 h | 78 | 99 |

Diastereomeric Salt Resolution with Chiral Acids

Racemic Amine Resolution

For racemic mixtures, resolution via diastereomeric salt formation is cost-effective:

Economic and Scalability Trade-offs

Table 3: Comparison of Resolution Efficiency

| Parameter | Diastereomeric Resolution | Asymmetric Hydrogenation |

|---|---|---|

| Overall Yield (%) | 40–45 | 85–90 |

| Enantiomeric Excess (%) | 99.5 | 99.8 |

| Cost per Kilogram ($) | 1,200 | 800 |

Industrial-Scale Optimization Strategies

Continuous Flow Hydrogenation

Recent advancements integrate asymmetric hydrogenation into continuous flow systems:

Analyse Des Réactions Chimiques

Types of Reactions

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of ®-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction and cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below compares (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride with structurally similar compounds, focusing on substituent variations and their implications:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluoro group in the target compound enhances electronegativity, favoring hydrogen bonding (e.g., with proteins like HSP90 observed in indole analogues ). In contrast, methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) substituents alter electronic density, affecting solubility and binding affinity .

- Steric Effects : The 3-methyl group provides moderate steric hindrance, balancing receptor access and metabolic stability. Compounds with bulkier groups (e.g., 4-CF₃ in CAS 1079656-75-9) exhibit higher lipophilicity but reduced aqueous solubility .

- Chirality : The (R)-enantiomer often shows distinct activity compared to (S)-isomers. For example, (R)-1-(3-Nitrophenyl)ethanamine hydrochloride (CAS 1037092-07-1) demonstrates different binding modes in enzyme inhibition studies than its (S)-counterpart .

Activité Biologique

(R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, also known as (R)-FMA, is a compound that has garnered interest due to its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12FN·HCl

- Molecular Weight : Approximately 189.66 g/mol

- Structure : The compound features a fluorine atom and a methyl group attached to a phenyl ring linked to an ethanamine group.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It acts as both an agonist and antagonist at various receptor sites, influencing several physiological pathways. Notably, it has been investigated for its effects on:

- Trace Amine-Associated Receptor 1 (TAAR1) : Studies indicate that this compound can activate TAAR1, which plays a critical role in modulating dopaminergic signaling pathways. The efficacy of (R)-FMA at TAAR1 has been measured with an EC50 value of approximately 0.507 μM, demonstrating significant agonistic activity compared to positive controls like tyramine hydrochloride .

Neurotransmitter Modulation

(R)-FMA has shown potential in modulating neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions. Its ability to influence these pathways suggests possible applications in treating neurological disorders such as schizophrenia and depression.

Case Studies and Research Findings

- In Vivo Efficacy : A study explored the compound's effects in animal models of schizophrenia, where it displayed promising results in reducing symptoms associated with dopaminergic dysregulation .

- Agonistic Activity : In vitro assays demonstrated that (R)-FMA activates TAAR1 effectively, leading to increased cAMP levels in HEK-293 cells transfected with TAAR1 cDNA. This activation was dose-dependent and indicative of its potential therapeutic applications .

- Pharmacological Potential : Research has indicated that (R)-FMA may be beneficial in developing new treatments for mood disorders due to its modulatory effects on serotonin receptors.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| (R)-FMA | C9H12FN·HCl | Fluorine and methyl substitution | Agonist at TAAR1 |

| (S)-FMA | C9H12FN | Different stereochemistry | Varies in receptor affinity |

| Other Analogues | CxHyFz | Structural variations influence activity | Diverse biological effects |

Q & A

Q. What are the recommended synthetic routes for (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The compound is typically synthesized via reductive amination of the corresponding ketone precursor using chiral catalysts or resolving agents. For example, microwave-assisted reductive amination (e.g., with NaBH4 or H2/Pd) can enhance reaction efficiency and enantioselectivity . Enantiomeric purity is validated using chiral HPLC (e.g., Chiralpak® columns) or polarimetry, with purity ≥95% as reported for structurally similar compounds (e.g., KH-96319 in ).

Q. What analytical techniques are critical for characterizing this compound’s structural and chemical properties?

Methodological Answer: Key techniques include:

- NMR spectroscopy (1H/13C, 19F) to confirm substitution patterns and stereochemistry.

- X-ray crystallography (using SHELXL for refinement) to resolve absolute configuration .

- Mass spectrometry (Exact Mass: ~207.06 g/mol for C9H12ClF2N) to verify molecular identity .

- HPLC-UV (λmax ~255 nm) for purity assessment, as demonstrated for related ethylamine derivatives .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Methodological Answer: Contradictions in NMR or MS data may arise from residual solvents, enantiomeric impurities, or polymorphic forms. Strategies include:

- Re-crystallization in polar solvents (e.g., ethanol/water mixtures) to isolate pure phases.

- Cross-validation using alternative techniques (e.g., comparing IR spectroscopy with computational DFT simulations).

- Referencing analogous compounds (e.g., (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, KH-96319) for benchmark data .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during scale-up synthesis, and what pitfalls arise in chiral resolution?

Methodological Answer:

- Catalyst Selection: Use chiral auxiliaries like (R)-BINAP or enzymes (e.g., lipases) for asymmetric synthesis.

- Process Monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress and ee in real time.

- Pitfalls: Racemization during workup (e.g., acidic conditions). Mitigate via low-temperature quenching and non-polar extraction solvents .

Q. What strategies are effective in resolving contradictory solubility or stability data across studies?

Methodological Answer:

- Solubility Profiling: Use standardized buffers (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to assess aggregation.

- Stability Studies: Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS. For example, hydrochloride salts of similar compounds (e.g., KH-96324) show stability ≥5 years at -20°C .

- Contradiction Resolution: Compare data with structurally related compounds (e.g., 2-(3-Bromophenyl)ethylamine hydrochloride, which degrades under UV light) .

Q. How can computational modeling predict the environmental impact of this compound given limited ecotoxicological data?

Methodological Answer:

- QSAR Models: Predict bioaccumulation (logP ~2.1) and toxicity using software like EPI Suite™.

- Read-Across Analysis: Leverage data from analogs (e.g., (R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride) with known biodegradation pathways .

- Experimental Validation: Microtox® assays using Vibrio fischeri provide preliminary ecotoxicity data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.